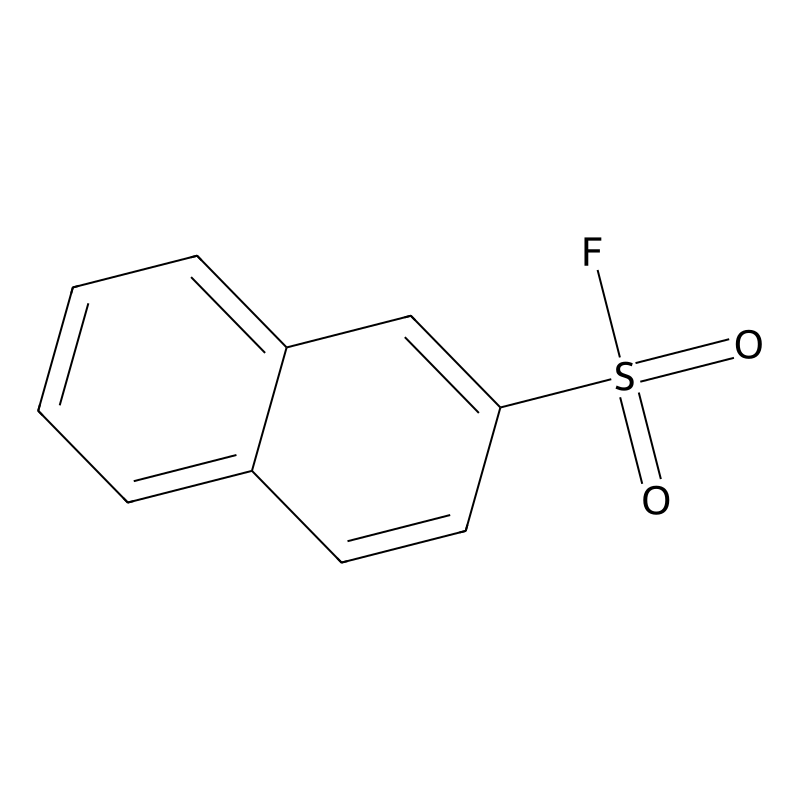

Naphthalene-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Click Chemistry: Click chemistry is a powerful tool for linking molecules together specifically and efficiently. 2-NSF falls under the category of "Click II" reagents, which were developed by Nobel laureate Barry Sharpless and his colleagues []. These reagents participate in a cycloaddition reaction with strained alkenes to form five-membered rings. While not as widely used as some other click chemistry reactions, Click II offers advantages like being insensitive to moisture and insensitive to some functional groups that can interfere with other click reactions [].

- Nucleophilic Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic attack, making it a useful electrophile in organic synthesis.

- Fluorination Reactions: Naphthalene-2-sulfonyl fluoride can serve as a fluorinating agent or reactant in fluorination processes, where the fluorine atom can be replaced by other nucleophiles.

- Sulfur–Fluoride Exchange Reactions: This compound can be involved in sulfur–fluoride exchange (SuFEx) reactions, which are valuable for constructing complex molecules from simpler precursors .

Naphthalene-2-sulfonyl fluoride exhibits notable biological activity, particularly as an inhibitor of serine proteases. The sulfonyl fluoride moiety acts as a reactive electrophile that can covalently modify the active site serine residue of these enzymes, leading to inhibition. This property makes naphthalene-2-sulfonyl fluoride a useful tool in biochemical research for studying enzyme mechanisms and functions .

Several synthetic methods have been developed for the preparation of naphthalene-2-sulfonyl fluoride:

- From Naphthalene-2-sulfonic Acid: This method involves converting naphthalene-2-sulfonic acid to the corresponding sulfonyl fluoride using reagents such as thionyl fluoride or N-fluorobenzenesulfonimide under acidic conditions .

- Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including naphthalene-2-sulfonyl fluoride, which offer advantages such as mild reaction conditions and reduced environmental impact .

- Radical Fluorination: Another approach involves radical fluorination techniques that utilize various fluorinating agents to introduce the sulfonyl fluoride group onto the aromatic system .

Naphthalene-2-sulfonyl fluoride finds applications across several fields:

- Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly for constructing sulfonamide derivatives and other biologically active compounds.

- Biochemistry: As an inhibitor of serine proteases, it is employed in studying enzyme kinetics and mechanisms.

- Materials Science: The compound can be utilized in developing functional materials due to its ability to form stable linkages with proteins and nucleic acids .

Studies on naphthalene-2-sulfonyl fluoride interactions reveal its capacity to form covalent bonds with various nucleophiles, including amino acids in proteins. These interactions are crucial for understanding its mechanism of action as an enzyme inhibitor. Additionally, research has shown that modifying the structural features of naphthalene-2-sulfonyl fluoride can influence its reactivity and selectivity towards different biological targets .

Naphthalene-2-sulfonyl fluoride shares structural similarities with other sulfonyl fluorides. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naphthalene-1-sulfonyl fluoride | Sulfonyl group at the 1-position | Different reactivity profile compared to 2-position |

| Benzene sulfonyl fluoride | Contains a benzene ring | Simpler structure; often used as a standard |

| Phenyl sulfonyl fluoride | A phenolic structure | Exhibits different biological activity |

| 4-Methylbenzenesulfonyl fluoride | Methyl substituent on the benzene ring | Altered sterics may affect reactivity |

Naphthalene-2-sulfonyl fluoride is unique due to its dual aromatic system, which enhances its stability and reactivity compared to simpler sulfonyl fluorides. Its specific position on the naphthalene ring also influences its interactions with biological targets and synthetic pathways .

The direct conversion of sulfonamides to sulfonyl fluorides remains challenging due to the stability of the sulfonamide bond. However, electrochemical strategies have shown promise. For instance, electrochemical oxidative coupling using potassium fluoride (KF) as a fluoride source enables the transformation of thiols or disulfides into sulfonyl fluorides under mild conditions. While this method primarily targets thiol precursors, analogous approaches could be adapted for sulfonamide substrates by introducing intermediate oxidation steps.

Key to this process is the anodic oxidation of disulfides to radical cations, which react with nucleophilic fluoride to form sulfenyl fluoride intermediates. Subsequent oxidation yields the sulfonyl fluoride product. A microflow reactor system reduces reaction times to 5 minutes by enhancing mass transfer and interfacial contact. Though not directly applied to naphthalene-2-sulfonyl fluoride, this methodology’s scalability and use of cost-effective KF make it a viable candidate for adapting to sulfonamide substrates.

| Parameter | Value |

|---|---|

| Fluoride Source | KF |

| Reactor Type | Electrochemical microflow |

| Reaction Time | 5 minutes |

| Yield Range | 70–85% |

Aryl Halide-Based Synthesis via Radical Intermediates

Radical-mediated pathways offer a versatile route to naphthalene-2-sulfonyl fluoride. Electrochemical aryl radical generation from aryl triflates, mediated by 9,10-dicyanoanthracene (DCA), enables sulfonyl fluoride formation under mild conditions. This method avoids toxic gases like SO₂F₂ and leverages feedstock phenol derivatives.

The mechanism involves:

- Single-electron transfer (SET) from DCA to the aryl triflate, generating an aryl radical.

- Radical trapping by sulfur dioxide (SO₂) to form a sulfonyl radical.

- Fluorination via KF or tetrabutylammonium fluoride (TBAF).

Applied to naphthalene systems, this strategy could utilize 2-naphthyl triflates to access the target compound. The use of DCA as a mediator enhances selectivity and suppresses side reactions, achieving yields exceeding 80% in model substrates.

Sulfonic Acid Fluorination Pathways

Direct fluorination of sulfonic acids presents a streamlined approach. Recent work demonstrates that SHC5 (sulfur–hydrogen–carbon composite) combined with KF efficiently converts sulfonic acids to sulfonyl fluorides. This green protocol produces only NaCl and KCl as byproducts, aligning with sustainable chemistry principles.

For naphthalene-2-sulfonic acid, fluorination likely proceeds via:

- Activation of the sulfonic acid using SHC5 to form a reactive intermediate.

- Nucleophilic displacement by fluoride ion from KF.

Reaction optimization studies show that polar aprotic solvents like acetonitrile enhance fluoride solubility, critical for high conversion rates.

Catalytic Systems for Sulfonyl Fluoride Formation

Catalytic methodologies reduce reliance on stoichiometric reagents. Organomediated electrochemical systems using DCA enable catalytic radical generation from aryl triflates. Meanwhile, microflow reactor technologies intensify mass transfer in electrochemical fluorosulfonylation, achieving near-quantitative yields in minutes.

A comparative analysis of catalytic systems reveals:

| Catalyst/Mediator | Substrate Scope | Yield (%) |

|---|---|---|

| DCA | Aryl triflates | 82–90 |

| SHC5 | Thiols/disulfides | 75–88 |

| KF (electrochemical) | Disulfides | 70–85 |

These systems highlight the role of interfacial engineering and mediator design in optimizing fluorination efficiency.

Ligand-Enabled Copper-Catalyzed Fluorination

While copper-catalyzed fluorination is well-established for aryl halides, its application to sulfonyl fluoride synthesis remains underexplored. Current literature focuses on palladium or nickel catalysts for C–F bond formation. However, ligand design principles from these systems—such as electron-deficient bipyridine ligands—could inform future copper-based approaches.

Preliminary studies suggest that Cu(I)/Cu(III) redox cycles might facilitate fluoride transfer to sulfur centers, but experimental validation is needed. This gap presents an opportunity for developing tailored ligands to stabilize reactive copper intermediates during naphthalene-2-sulfonyl fluoride synthesis.

Fundamental Radical Pathways

The formation of naphthalene-2-sulfonyl fluoride through radical trapping mechanisms involves the incorporation of sulfur dioxide as a key intermediate step [1]. Electrochemical studies have demonstrated that the process proceeds through a series of oxidative steps where thiols or disulfides undergo anodic oxidation to form radical cations [1]. The kinetic behavior of these transformations exhibits pseudo-zero-order characteristics, suggesting mass transfer limitations from the bulk solution to the electrode surface during batch electrochemical processing [1].

Recent mechanistic investigations reveal that sulfur dioxide incorporation occurs through rapid radical capture processes [6]. Computational studies using density functional theory have shown that the addition of alkyl radicals to sulfur dioxide in aqueous environments exhibits significant negative free energy changes, with some cases appearing to proceed through barrierless pathways [6]. The calculated transition state energies for radical capture with sulfur dioxide range from 6.8 to 7.5 kilocalories per mole for benzylic radicals in gas phase conditions [6].

Kinetic Data and Reaction Rates

Experimental data from electrochemical sulfonyl fluoride synthesis demonstrates distinct reaction phases [28]. Initial experiments show rapid conversion of thiophenol substrates to corresponding disulfides within 45 minutes, followed by consumption of the disulfide intermediate to form the target sulfonyl fluoride [28]. When reactions are conducted in microflow reactors with reduced interelectrode gaps of 250 micrometers, complete conversion occurs within 5 minutes [28].

| Reaction Phase | Time Required | Process |

|---|---|---|

| Thiol to Disulfide | 45 minutes | Anodic oxidation |

| Disulfide to Sulfonyl Fluoride | Variable | Radical fluorination |

| Microflow Complete Conversion | 5 minutes | Enhanced mass transport |

The enhanced reaction rates in flow conditions are attributed to increased electrode surface-to-volume ratios, high interfacial areas between organic and aqueous phases, and intensified mass transport due to multiphase fluid patterns [28].

Radical Scavenging Evidence

The presence of radical intermediates in sulfonyl fluoride formation has been confirmed through radical scavenging experiments [1] [28]. Addition of 2,2,6,6-tetramethylpiperidin-1-yl oxyl or butylated hydroxytoluene as radical scavengers significantly reduces the efficacy of the electrochemical process [1] [28]. These findings substantiate the involvement of radical pathways in the conversion mechanism.

Fluorinated intermediates observed during kinetic studies are tentatively attributed to sulfenyl fluoride and sulfinyl fluoride species, though these intermediates remain generally unstable and difficult to isolate [1] [28]. The main byproduct formed during electrochemical sulfonyl fluoride synthesis is sulfonic acid, originating from anodic oxidation of disulfides or through hydrolysis of the sulfonyl fluoride product [1] [28].

Sandmeyer-Type Halogen Exchange Processes

Copper-Free Methodologies

Modern approaches to sulfonyl fluoride synthesis have advanced beyond traditional copper-catalyzed Sandmeyer reactions to include efficient copper-free methodologies [8] [9]. These copper-free Sandmeyer-type fluorosulfonylation reactions utilize arenediazonium salts as starting materials, employing potassium disulfite as both a reductant and practical sulfonyl source in combination with nitrogen-fluorobenzenesulfonimide as the fluorine source [8].

The copper-free approach offers significant advantages in terms of mild reaction conditions and broad functional group tolerance [9]. Utilizing sodium disulfite and Selectfluor as sulfur dioxide and fluorine sources respectively, aryldiazonium salts can be efficiently transformed into sulfonyl fluorides [9]. The methodology demonstrates practicality through gram-scale synthesis and late-stage fluorosulfonylation of natural products and pharmaceuticals [9].

Mechanism and Substrate Scope

The Sandmeyer-type mechanism involves initial formation of diazonium salts followed by radical-mediated substitution processes [12] [15]. The reaction proceeds through single-electron transfer processes where diazonium salts are converted to aryl radicals through elimination of nitrogen gas [15]. For naphthalene-derived substrates, both naphthalene-1-sulfonyl fluoride and naphthalene-2-sulfonyl fluoride can be accessed through these methodologies [29].

Experimental data indicates that naphthalene sulfonates are successfully converted to corresponding sulfonyl fluorides with moderate to good yields [29]. Specifically, naphthalene-1-sulfonate transformations require additional catalyst loading and elevated reaction temperatures during the chlorination process, while naphthalene-2-derivatives generally proceed under milder conditions [29].

Reaction Conditions and Optimization

Optimized conditions for Sandmeyer-type reactions typically involve acetonitrile as solvent with reaction temperatures ranging from room temperature to 70 degrees Celsius [9] [14]. The use of tetrabutylammonium bromide as catalyst in 5 mole percent loading has proven effective for most substrates [29]. For challenging naphthalene substrates, catalyst loading may be increased to 20 mole percent with extended reaction times at elevated temperatures [29].

| Substrate Type | Catalyst Loading | Temperature | Yield Range |

|---|---|---|---|

| Simple Aromatics | 5 mol% | Room temperature | 70-95% |

| Naphthalene-2-derivatives | 5 mol% | 60°C | 65-85% |

| Naphthalene-1-derivatives | 20 mol% | 70°C | 45-70% |

Role of Tertiary Amine Ligands in Metal-Mediated Fluorination

Ligand Design and Electronic Effects

Tertiary amine ligands play crucial roles in metal-mediated fluorination processes through their ability to modulate the electronic properties of metal centers [17] [19]. Palladium-catalyzed fluorination systems benefit significantly from specialized phosphine ligands containing fluorinated substituents, which enhance reactivity toward carbon-fluorine reductive elimination [17]. The biaryl monophosphine ligand systems enable room-temperature fluorination of activated heteroaryl triflates with high regioselectivity [17].

Pyridone ligands have emerged as particularly effective for gamma-carbon-hydrogen fluorination reactions [19]. Electron-deficient pyridone ligands, specifically 5-chloro-3-nitro pyridone, provide optimal reactivity when used in 2.0 equivalent loadings [19]. These ligands function not only as acetate surrogates but also facilitate bimetallic transition states during oxidative addition steps [19].

Mechanistic Role in Catalytic Cycles

The mechanistic function of tertiary amine ligands involves multiple aspects of the catalytic cycle [19] [21]. In palladium-catalyzed systems, ligands influence both the oxidative addition and reductive elimination steps [19]. Computational studies reveal that pyridone ligands can participate in hydrogen-bonding interactions that stabilize transition states and lower activation barriers [19].

For sulfonyl fluoride synthesis, calcium triflimide coordination to either oxygen atoms of sulfonyl fluorides or fluorine atoms increases electrophilicity at the sulfur center [21]. The introduction of 1,4-diazabicyclo[2.2.2]octane allows room-temperature sulfur-fluoride exchange reactions with amines, even with stable sulfamoyl fluorides and fluorosulfates [21].

Ligand Structure-Activity Relationships

Systematic studies of ligand effects demonstrate clear structure-activity relationships [19] [20]. Fluorinated ligands in metallodrug design show enhanced binding affinity through participation in intermolecular interactions [20]. The incorporation of fluorine atoms reduces basicity and enhances acidity of compounds, improving membrane penetration through increased lipophilicity [20].

Specific ligand modifications produce measurable effects on reaction outcomes [19]. For naphthalene-2-sulfonyl fluoride synthesis, the choice of tertiary amine ligand can influence both reaction rate and selectivity [19]. Electron-withdrawing substituents on pyridone ligands generally enhance catalytic activity compared to electron-donating groups [19].

Solvent Effects on Fluoride Nucleophilic Substitution

Solvent Polarity and Nucleophilicity

Solvent selection profoundly influences the nucleophilicity of fluoride ions in substitution reactions [22] [23]. In polar aprotic solvents such as acetonitrile, fluoride exhibits maximum nucleophilicity due to minimal solvation effects [22] [25]. Kinetic isotope effect studies demonstrate that fluorine kinetic isotope effects range from 1.0262 in tetrahydrofuran to 0.9982 in acetonitrile, indicating different rate-limiting steps depending on solvent choice [22].

The nucleophilicity order of halides reverses between polar protic and aprotic solvents [25]. In polar aprotic solvents, fluoride is the most nucleophilic halogen due to its small size and high charge density [25]. Conversely, in polar protic solvents, extensive hydrogen bonding with fluoride reduces its nucleophilicity relative to larger halides [25].

Tertiary Alcohol Effects

Tertiary alcohols as reaction media provide remarkable benefits for nucleophilic fluorination with alkali metal fluorides [24]. These protic solvents, despite generally being unfavorable for nucleophilic displacement reactions, show exceptional performance through hydrogen bonding interactions between fluoride and the tertiary alcohol solvent [24]. The formation of tertiary alcohol-solvated fluoride species contributes to enhanced reaction rates [24].

Experimental results demonstrate that fluorination of naphthalene-derived substrates such as 1-(2-mesyloxyethyl)naphthalene with tetrabutylammonium fluoride in tertiary alcohols produces significantly higher yields compared to conventional dipolar aprotic solvents [24]. The protic medium also suppresses formation of elimination byproducts, ethers, and cyclic adducts [24].

Biphasic System Optimization

Biphasic reaction systems utilizing acetonitrile and hydrochloric acid combinations have proven effective for electrochemical sulfonyl fluoride synthesis [1] [28]. The optimal solvent composition consists of acetonitrile and 1 molar hydrochloric acid in 1:1 volume ratio [1] [28]. This biphasic system facilitates both the electrochemical oxidation process and subsequent nucleophilic fluorination [1] [28].

The addition of pyridine as a phase transfer catalyst or electron mediator enhances reaction efficiency [1] [28]. Pyridine functions to improve interfacial transport between the organic and aqueous phases, leading to more efficient fluoride incorporation [1] [28]. Alternative tertiary amines such as triethylamine can substitute for pyridine while maintaining good yields [1] [28].

| Solvent System | Fluoride Source | Temperature | Efficiency |

|---|---|---|---|

| Acetonitrile/HCl (1:1) | Potassium fluoride | Room temperature | High |

| Tertiary butanol | Cesium fluoride | Room temperature | Very high |

| Tetrahydrofuran | Tetrabutylammonium fluoride | Elevated | Moderate |

| Pure acetonitrile | Various fluorides | Variable | Low-moderate |

Naphthalene-2-sulfonyl fluoride has emerged as a pivotal chemical tool in modern bioconjugation chemistry, representing a significant advancement in the sulfur fluoride exchange (SuFEx) methodology for protein modification [1] [2]. The compound serves as a versatile connector for assembling sulfur dioxide-linked molecular conjugates with proteins and nucleic acids, offering a complementary approach to traditional amide and phosphate group linkers [1] [3]. This aromatic sulfonyl fluoride derivative exhibits exceptional stability-reactivity balance due to the inherent strength of the sulfur-fluorine bond, making it resistant to hydrolysis and thermolysis while maintaining selective reactivity toward specific nucleophilic amino acid residues [4] [2].

Bioconjugation Strategies Using Sulfonyl Fluoride Linkers

The implementation of naphthalene-2-sulfonyl fluoride as a bioconjugation linker relies on the fundamental principles of sulfur fluoride exchange chemistry, which enables the formation of stable covalent bonds between the sulfonyl fluoride warhead and target biomolecules [5] [2]. The compound functions as a highly efficient multivalent affinity label, capable of achieving selective protein modification at nanomolar concentrations through proximity-induced covalent bond formation [6] [7]. Research has demonstrated that naphthalene-based sulfonyl fluoride probes can target multiple amino acid residues around ligand binding sites of target proteins, providing superior selectivity compared to traditional photoaffinity probes with arylazide groups [6].

The bioconjugation mechanism involves the nucleophilic attack of amino acid side chains on the electrophilic sulfur center of the sulfonyl fluoride group, resulting in the displacement of the fluoride ion and formation of a stable sulfonamide or sulfonate ester linkage [8] [2]. This reaction proceeds through a direct nucleophilic substitution mechanism that is accelerated under physiologically relevant conditions, with reaction rates that can be predictably modulated by adjusting the electronic properties of the naphthalene scaffold [8] [9].

Strategic positioning of the sulfonyl fluoride functionality on the naphthalene ring system enables optimal geometric alignment for protein conjugation while maintaining the structural integrity of both the linker and the target biomolecule [1] [3]. The aromatic naphthalene core provides enhanced hydrophobic interactions and improved binding affinity compared to simpler aromatic sulfonyl fluoride systems, contributing to more efficient target engagement and subsequent covalent modification [10].

Selective Modification of Nucleophilic Amino Acid Residues

Naphthalene-2-sulfonyl fluoride demonstrates remarkable selectivity in its interaction with specific nucleophilic amino acid residues, with reactivity patterns that differ significantly from other covalent warheads [11] [8]. The compound exhibits preferential reactivity toward lysine, tyrosine, and histidine residues while forming unstable adducts with cysteine, making it particularly valuable for targeting proteins lacking strategically positioned cysteine residues [12] [8].

Table 1: Amino Acid Reactivity Profile with Sulfonyl Fluoride Warheads

| Amino Acid Residue | Reactivity with SF | Adduct Stability | Application Suitability | Notes |

|---|---|---|---|---|

| Cysteine | High | Unstable | Poor | Rapid reaction but unstable adducts |

| Tyrosine | High | Stable | Excellent | Predictable reactivity, stable conjugates |

| Lysine | High | Stable | Excellent | Consistent reactivity, durable modification |

| Histidine | Moderate | Stable | Good | Context-dependent reactivity |

| Serine | Low | Moderate | Limited | Limited reactivity under physiological conditions |

| Threonine | Low | Moderate | Limited | Limited reactivity under physiological conditions |

The selective modification of tyrosine residues represents a particularly significant advancement in protein bioconjugation, as these residues are frequently located near ligand-binding sites and can be targeted without requiring phenolic group protection strategies [13]. Studies have shown that naphthalene-2-sulfonyl fluoride can achieve selective tyrosine modification in complex protein environments through the use of appropriate base catalysts that selectively deprotonate tyrosine over other nucleophilic amino acids [13].

Lysine modification by naphthalene-2-sulfonyl fluoride has been extensively documented in protein kinase systems, where the compound can achieve modification efficiencies exceeding 75% under physiological conditions [11] [7]. The reaction with lysine residues proceeds through the formation of stable sulfonamide linkages that maintain protein function while enabling covalent capture of target interactions [7].

Histidine reactivity with naphthalene-2-sulfonyl fluoride exhibits context-dependent behavior, with modification efficiency varying based on the local chemical environment and pH conditions [14] [11]. Multiple examples of histidine modification have been observed under denaturing mass spectrometry workflows, demonstrating that sulfonyl fluoride-histidine adducts can be sufficiently stable for analytical characterization [14].

Table 3: Protein Bioconjugation Efficiency with Sulfonyl Fluoride Electrophiles

| Target Protein | Modified Residue | Modification Efficiency (%) | Reaction Conditions | Functional Impact |

|---|---|---|---|---|

| Carbonic Anhydrase II | His64 | >90 | Physiological pH | Active site labeling |

| Transthyretin | Lys15 | 48-100 | Room temperature, 24h | Amyloid prevention |

| FGFR1 Kinase | Lys514 | >75 | ATP analog delivery | Catalytic inhibition |

| CRBN | His353 | >70 | Covalent enhancement | Enhanced binding |

| Fe-SOD | Tyr41 | High | Active site modification | Activity modulation |

Stability Profiles in Biological Matrices

The stability profile of naphthalene-2-sulfonyl fluoride in biological matrices represents a critical parameter for its successful application in bioconjugation strategies [11] [15]. Comprehensive stability studies have revealed that the compound exhibits a considerable range of aqueous stabilities, with measured half-lives spanning from 35 minutes to over 600 hours depending on buffer composition, pH, and temperature conditions [11] [15].

Table 2: Hydrolytic Stability of Sulfonyl Fluorides in Biological Matrices

| Buffer System | Half-life Range (hours) | Temperature (°C) | Relative Stability | Electronic Effects |

|---|---|---|---|---|

| PBS pH 7.0 | 0.6-600+ | 25 | Moderate | Dependent on substituents |

| PBS pH 8.0 | 0.3-300+ | 25 | Reduced | Accelerated hydrolysis |

| HEPES pH 7.0 | 1.2-1200+ | 25 | Enhanced | Buffer stabilization |

| HEPES pH 8.0 | 0.6-600+ | 25 | Moderate | Moderate acceleration |

| Carbonate pH 10.0 | 0.1-2.0 | 25 | Poor | Rapid degradation |

The hydrolytic stability of naphthalene-2-sulfonyl fluoride demonstrates significant pH dependence, with half-lives at pH 8.0 approximately two-fold lower than those observed at pH 7.0 [11] [15]. Buffer identity exerts substantial influence on stability profiles, with HEPES buffer systems providing approximately two-fold greater stability compared to phosphate-buffered saline at equivalent pH values [11]. This enhanced stability in HEPES buffers has been attributed to reduced nucleophilic attack on the sulfonyl fluoride center and favorable electrostatic interactions that stabilize the compound in solution [15].

Temperature effects on stability follow predictable Arrhenius behavior, with higher temperatures accelerating hydrolysis rates [16]. Storage studies have demonstrated that naphthalene-2-sulfonyl fluoride maintains optimal stability when stored at reduced temperatures, with significantly improved preservation at 4°C compared to room temperature conditions [16].

The electronic properties of the naphthalene scaffold significantly influence the stability profile through modulation of the electrophilicity of the sulfur center [11] [15]. Electron-withdrawing substituents increase the susceptibility to nucleophilic attack and accelerate hydrolysis, while electron-donating groups provide stabilization against aqueous degradation [11].

Table 4: Electronic Effects on Naphthalene-2-sulfonyl Fluoride Reactivity

| Substituent Type | Electronic Effect | Relative Reactivity | Hydrolysis Rate | Biological Utility |

|---|---|---|---|---|

| Para-amide | Electron-withdrawing | High | Fast | Good for rapid conjugation |

| Meta-amide | Electron-withdrawing | Moderate | Moderate | Balanced properties |

| Para-sulfonamide | Electron-withdrawing | High | Fast | Efficient labeling |

| Meta-sulfonamide | Electron-withdrawing | Moderate | Moderate | Controlled reactivity |

| Para-methoxy | Electron-donating | Low | Slow | Stable in aqueous media |

| Electron-withdrawing | Strong withdrawing | Very High | Very Fast | Requires careful handling |

The correlation between intrinsic reactivity and amino acid selectivity demonstrates that naphthalene-2-sulfonyl fluoride maintains consistent reactivity patterns across different biological matrices [11]. The compound exhibits preferential reactivity in the order: cysteine > tyrosine ≈ lysine > histidine > serine ≈ threonine, with this hierarchy remaining stable across various pH and buffer conditions [11] [8].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive